molecular formula C10H15ClN2O3 B13010091 Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate

Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate

Cat. No.: B13010091
M. Wt: 246.69 g/mol
InChI Key: SXTFZKJGYHVVDG-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate involves several steps. One common synthetic route includes the reaction of piperazine with chloroacetyl chloride to form 2-chloroacetylpiperazine. This intermediate is then reacted with ethyl acetoacetate under specific conditions to yield the final product . Industrial production methods may involve bulk manufacturing, sourcing, and procurement of the compound .

Chemical Reactions Analysis

Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biological processes and pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.69 g/mol

IUPAC Name

ethyl (2Z)-2-[4-(2-chloroacetyl)piperazin-2-ylidene]acetate

InChI

InChI=1S/C10H15ClN2O3/c1-2-16-10(15)5-8-7-13(4-3-12-8)9(14)6-11/h5,12H,2-4,6-7H2,1H3/b8-5-

InChI Key

SXTFZKJGYHVVDG-YVMONPNESA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CN(CCN1)C(=O)CCl

Canonical SMILES

CCOC(=O)C=C1CN(CCN1)C(=O)CCl

Origin of Product

United States

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